molecular formula C14H7F2NO B1603052 4-Fluoro-3-(4-fluorobenzoyl)benzonitrile CAS No. 395100-11-5

4-Fluoro-3-(4-fluorobenzoyl)benzonitrile

Cat. No. B1603052
M. Wt: 243.21 g/mol
InChI Key: DUKGPJAGZRDKST-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-fluorobenzoyl)benzonitrile is a chemical compound with the molecular formula C14H7F2NO . It is used as a pharmaceutical intermediate and also as a synthetic and fine chemical intermediate .

Scientific Research Applications

Synthesis of Amino-Benzoisoxazoles and Benzoaxazines

A microwave-assisted synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines has been developed using fluorous synthetic methods. This involves linking 2-fluorobenzonitrile to a fluorous oxime tag, forming an aryloxime intermediate, which then undergoes cyclization in acidic conditions. This method allows easy separation of products and reuse of the fluorous ketone in subsequent syntheses (Ang et al., 2013).

Internal Conversion in Alkane Solvents

The introduction of fluoro-substituent in the phenyl ring of 4-(1-azetidinyl)benzonitrile leads to modifications in fluorescence properties in alkane solvents. This research helps in understanding the radiationless deactivation of excited singlet states and the role of thermally activated internal conversion in these processes (Druzhinin et al., 2001).

Practical Synthesis of Benzylamines and Corresponding Sulfones and Sulfonamides

4-fluoro-2-(methylthio)benzylamine and its derivatives were synthesized through two methods involving metallation and nucleophilic aromatic substitution of 2,4-difluorobenzonitrile. This research offers insights into regioselective introduction of functional groups in fluorinated benzonitriles (Perlow et al., 2007).

Antitumor Properties of Fluorinated Benzothiazoles

Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles have been synthesized and evaluated for cytotoxic properties in various human cell lines. This research indicates the potential of such compounds in cancer treatment, highlighting the impact of fluorination on the biological activity of benzothiazoles (Hutchinson et al., 2001).

properties

IUPAC Name

4-fluoro-3-(4-fluorobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO/c15-11-4-2-10(3-5-11)14(18)12-7-9(8-17)1-6-13(12)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKGPJAGZRDKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626019
Record name 4-Fluoro-3-(4-fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(4-fluorobenzoyl)benzonitrile

CAS RN

395100-11-5
Record name 4-Fluoro-3-(4-fluorobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Vitale, L Di Nunno, A Scilimati - Tetrahedron, 2011 - Elsevier
3- and 4-N,N-Dialkylaminobenzonitriles and 4-chloro-(N,N-dialkyl)benzamidines were isolated by reacting 4-chlorobenzonitrile with hindered lithium amides under thermodynamic (0 C…
Number of citations: 9 www.sciencedirect.com

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